REACTION_CXSMILES
|
[C:1]([S:4][CH2:5][CH:6]([C:10]([F:13])([F:12])[F:11])[C:7]([OH:9])=[O:8])(=O)C.[OH-].[K+].CI>CO>[F:11][C:10]([F:12])([F:13])[CH:6]([CH2:5][S:4][CH3:1])[C:7]([OH:9])=[O:8] |f:1.2|
|
Name
|
2-(acetylthiomethyl)-3,3,3-trifluoropropanoic acid
|
Quantity
|
649 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)SCC(C(=O)O)C(F)(F)F
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
421 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CI
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
TEMPERATURE
|
Details
|
The reaction was then cooled down
|
Type
|
CUSTOM
|
Details
|
quenched with 2N HCl until acidic, and the aqueous layer
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform (4×20 mL)
|
Type
|
CUSTOM
|
Details
|
Combined organic layer was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
purified with flash chromatography (0-20% MeOH/DCM)
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(C(=O)O)CSC)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.179 mmol | |
AMOUNT: MASS | 410 mg | |
YIELD: PERCENTYIELD | 72.6% | |
YIELD: CALCULATEDPERCENTYIELD | 72.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |